molecular formula C11H14N2O3 B8660419 5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 755014-58-5

5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No. B8660419
CAS RN: 755014-58-5
M. Wt: 222.24 g/mol
InChI Key: YZOWIEFHTGYWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

755014-58-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

InChI

InChI=1S/C11H14N2O3/c1-2-7-8(11(14)13-12)3-4-9-10(7)16-6-5-15-9/h3-4H,2,5-6,12H2,1H3,(H,13,14)

InChI Key

YZOWIEFHTGYWIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1OCCO2)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.15 g (16 mmol) of N′-(5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carbonyl)-hydrazinecarboxylic acid tert-butyl ester were added to a 200 mL round bottom flask. About 20 mL of trifluoroacetic acid were added and the reaction mixture was stirred at room temperature for 24 hours. Then about 40 mL of water were added, followed by the slow addition of cold 10% NaOH/H2O, with stirring, until the acid was neutralized (pH ˜14). The reaction mixture was transferred to a separatory funnel and extracted with ethyl acetate by shaking gently (caution: gas evolution). The ethyl acetate extract was dried and evaporated to yield 5.51 g of a pale, viscous yellow semi-solid. The material was then placed in a 50° C. vacuum oven for about 1 hour to yield 4.62 g of 5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid hydrazide. The t-Boc cleavage is best accomplished with neat trifluoroacetic acid; use of adjunctive solvents always resulted in much lower yields. 1H NMR (CDCl3, 500 MHz) δ (ppm): 7.0 (br, 1H), 6.83 (m, 1H), 6.71 (m, 1H), 4.28 (br s, 4H), 2.76 (m, 2H), 1.6 (br, 2H), 1.17 (t, 3H).
Name
N′-(5-ethyl-2,3-dihydro-benzo[1,4]dioxine-6-carbonyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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